六氟环三磷氮

描述

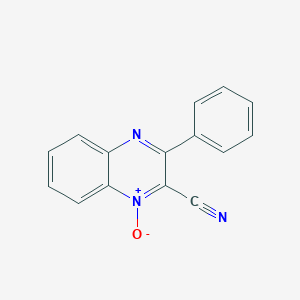

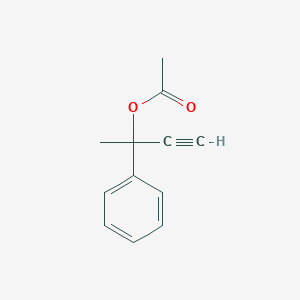

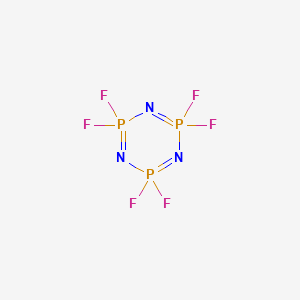

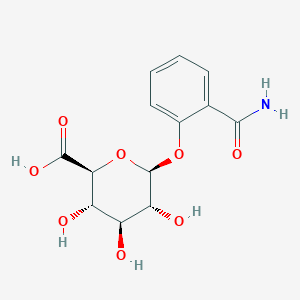

Hexafluorocyclotriphosphazene is an inorganic compound with the formula (N P F 2)3 . It takes the form of a white powder or lumps . It is sensitive to moisture and heat . The molecule has a cyclic, unsaturated backbone consisting of alternating phosphorus and nitrogen centers, and can be viewed as a trimer of the hypothetical compound N≡PF2 .

Synthesis Analysis

Hexafluorocyclotriphosphazene can be synthesized from hexachlorocyclotriphosphazene by dissolving it in an organic solvent and adding a base . It can also be used as a raw material for the synthesis of other components or electronic materials, and can be used in the preparation of spiro ethers and flame retardant additives for lithium-ion batteries .

Molecular Structure Analysis

Hexafluorocyclotriphosphazene has a hexagonal P3N3 ring with six equivalent P–N bonds . Its classification as a phosphazene highlights its relationship to benzene .

Chemical Reactions Analysis

Hexafluorocyclotriphosphazene can react with sodium phenoxide to produce phenoxyfluorocyclotriphosphazenes . The reaction followed a non-geminal pathway .

Physical And Chemical Properties Analysis

Hexafluorocyclotriphosphazene has a molecular weight of 248.932 g/mol . It is a white powder or lumps and is sensitive to moisture and heat .

科学研究应用

Flame Retardant for Lithium-Ion Batteries

HFPN is a promising flame retardant to be applied in lithium-ion batteries (LIBs) to decrease the fire risk during the treatment of electrolyte . It can reduce the peak heat release rate (pHRR) during electrolyte fire to a large extent, while it can also prolong the combustion duration of electrolyte pool fire .

Enhancing Combustion Characteristics of Electrolyte

The influence of HFPN on the combustion characteristics of LIB electrolyte has been investigated . The combustion behaviors and flame retardancy of the electrolyte with or without HFPN were systematically studied . The results showed that the change of flash point was obviously related to the composition of electrolyte .

Improving Fire Extinguishing Effect

Based on the self-made water mist fire extinguishing platform, the fire extinguishing effect on different kinds of electrolytes under the same water mist condition was compared, and the influence of flame retardants in the fire extinguishing process was analyzed . Under the action of fine water mist, the electrolyte pool fire would quickly extinguish, but there would remain a lot of smoke .

Stabilizing Silicon-Based Lithium-Ion Batteries

HFPN derivatives have been investigated as electrolyte additives concerning their solid electrolyte inter-phase (SEI)-forming ability for boosting the performance of silicon oxide (SiOx)-based LIB cells . The formation of a more effective SEI and increased electrolyte stabilization improves lifetime and results in an overall lower cell impedance .

Suppressing Electrolyte Degradation

Gas chromatography-mass spectrometry measurements of the aged electrolyte with HFPN-derivatives as an additive compound show suppressed ethylene carbonate and ethyl methyl carbonate decomposition . This leads to reduced trans-esterification and oligomerization products in the aged electrolyte .

High-Safety Electrolyte Design for High-Voltage LIBs

HFPN has been used as a non-solvating diluent for the high-concentration carbonate–ether hybrid electrolyte in the development of a safe and high-performance electrolyte formulation for high-voltage (4.6 V-class) LIBs .

作用机制

Target of Action

Hexafluorocyclotriphosphazene (HFPN) primarily targets the electrolyte in lithium-ion batteries (LIBs) . The electrolyte is a crucial component in LIBs, facilitating the movement of lithium ions between the cathode and anode during charging and discharging .

Mode of Action

HFPN acts as a flame retardant additive in the electrolyte of LIBs . It interacts with the electrolyte, reducing its flammability and thereby enhancing the safety of the batteries . A 20% addition of HFPN can render the electrolyte nonflammable .

Biochemical Pathways

It’s known that hfpn reduces the solubility of polysulfides and decreases the electrode interphase resistance . These changes can enhance the electrochemical properties of lithium sulfur batteries .

Pharmacokinetics

Its distribution within the electrolyte and its stability over time are crucial for its effectiveness as a flame retardant .

Result of Action

The addition of HFPN results in a safer electrolyte for LIBs . It reduces the peak heat release rate (pHRR) during electrolyte fire to a large extent, while also prolonging the combustion duration of electrolyte pool fire . This leads to a decrease in the fire risk during the treatment of the electrolyte .

Action Environment

The action of HFPN is influenced by environmental factors such as temperature and humidity . For instance, HFPN is sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 0-10°C . These conditions ensure the stability and efficacy of HFPN as a flame retardant .

安全和危害

未来方向

Hexafluorocyclotriphosphazene has potential applications in the development of high-energy-density lithium-ion batteries . It can be used as a flame-retardant additive in the functional electrolyte, which can significantly increase the electrolyte flash point and protect the favored anion-rich inner solvation sheath .

属性

IUPAC Name |

2,2,4,4,6,6-hexafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQPXAWBVGCNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6N3P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166013 | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.932 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexafluorocyclotriphosphazene | |

CAS RN |

15599-91-4 | |

| Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexafluoro-2,2,4,4,6,6,-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)